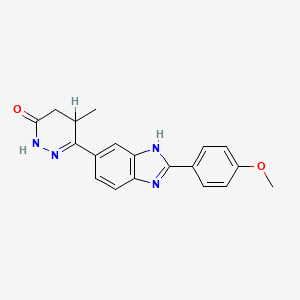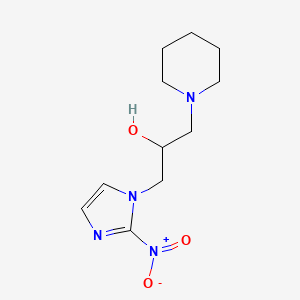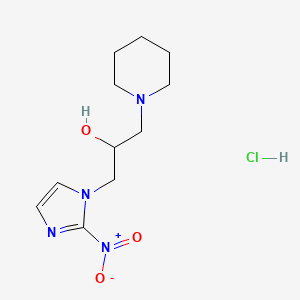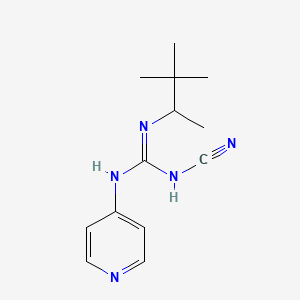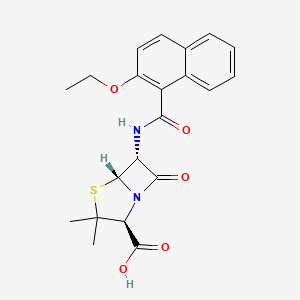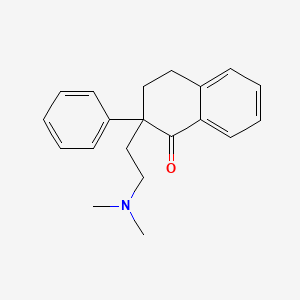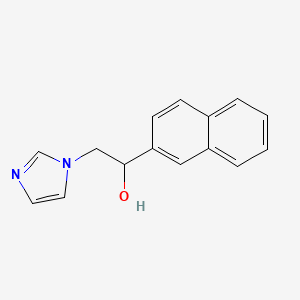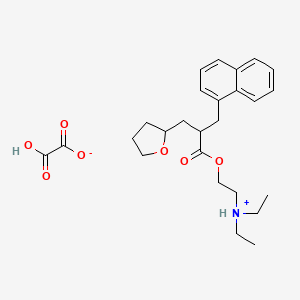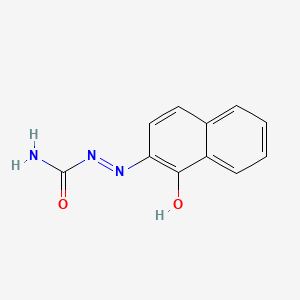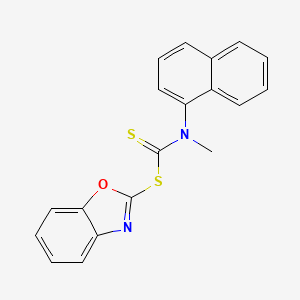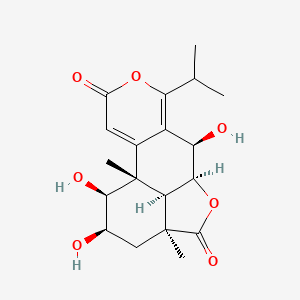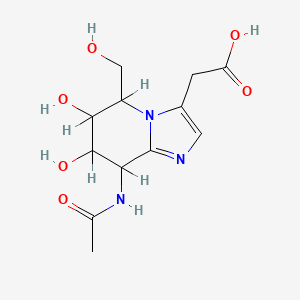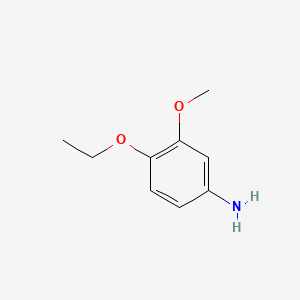
p-Phenetidine, 3-methoxy-
Übersicht
Beschreibung
“p-Phenetidine, 3-methoxy-” is a bioactive chemical . It is a chemical compound with the molecular formula C9H13NO2 . It is used as an intermediate in the synthesis of pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of “p-Phenetidine, 3-methoxy-” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 167.09 and the molecular weight is 167.208 .
Physical And Chemical Properties Analysis
The physical and chemical properties of p-Phenetidine (which is closely related to “p-Phenetidine, 3-methoxy-”) are as follows :
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry
Peroxidase Reactions : p-Phenetidine is oxidized by peroxidases to form various products, with significant implications in understanding the chemistry of peroxidase reactions and their potential toxic effects. The study by Lindqvist et al. (1991) provides insights into the reaction between N-acetylcysteine and a p-Phenetidine metabolite, highlighting the formation of different products under varying conditions, which could have implications for its toxicity and interaction with biological molecules (Lindqvist, Kenne, & Lindeke, 1991).
RNA Modification : p-Phenetidine derivatives are used in studies examining RNA modification, as shown by Cashmore et al. (1971), who investigated the selective reaction of methoxyamine (a derivative) with cytosine bases in tyrosine transfer ribonucleic acid, offering insights into RNA structure and function (Cashmore, Brown, & Smith, 1971).
Nanoparticle Stabilization : Research by Liu et al. (2012) on methoxy poly(ethylene glycol)-poly(L-histidine)-poly(lactide) triblock copolymers, which self-assemble into nanoparticles, shows the role of stereocomplexation in preventing aggregation at specific pH levels, revealing potential applications in drug delivery and nanotechnology (Liu et al., 2012).
Materials Science
- Polymer Solar Cells : The study by Dang et al. (2011) highlights the application of methoxy-containing compounds in polymer-based photovoltaic cells. The research discusses the use of poly(3-hexylthiophene) and methoxy-containing fullerene derivatives, showcasing their significance in improving the efficiency of solar cells (Dang, Hirsch, & Wantz, 2011).
Environmental Science
- Reproductive Toxicity of Environmental Contaminants : A systematic review by Ghazipura et al. (2017) on benzophenone-3 (BP-3), a compound structurally related to p-Phenetidine, examines the reproductive toxicity associated with BP-3 exposure. This study underscores the broader environmental and health implications of phenolic compounds found in various consumer products (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Safety And Hazards
p-Phenetidine has high renal toxicity and it is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use . It is also a possible mutagen . The safety data sheet for p-Phenetidine indicates that it is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction .
Eigenschaften
IUPAC Name |
4-ethoxy-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXMYSBFKDQWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173491 | |
| Record name | p-Phenetidine, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Phenetidine, 3-methoxy- | |
CAS RN |
19782-77-5 | |
| Record name | p-Phenetidine, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenetidine, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


